(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WF14865B is a member of the class of guanidines isolated from the culture mycelium of the fungal strain Aphanoascus fulvescens and has been shown to exhibit inhibitory activity against cathepsin B and L. It has a role as a cathepsin B inhibitor, a cathepsin L (EC 3.4.22.15) inhibitor and a fungal metabolite. It is an epoxide, a member of guanidines, a monocarboxylic acid, a member of imidazoles and a dicarboxylic acid monoamide.
Scientific Research Applications
Aurora Kinase Inhibition
One application is in the inhibition of Aurora kinases, enzymes involved in cell division. This compound could have implications in cancer therapy. (ロバート ヘンリー,ジェームズ, 2006).
Angiotensin II Receptor Antagonism
It has been used in the synthesis of imidazole-5-carboxylic acids, showing antagonistic activities to the angiotensin II (AII) receptor, which are crucial in regulating blood pressure. (H. Yanagisawa et al., 1996).
Antifungal Applications
This compound has been involved in synthesizing antifungal azoles, indicating its potential in treating fungal infections. (T. Ichikawa et al., 2000).
Corrosion Inhibition
In a novel application, derivatives of imidazole, including similar compounds, have been used as corrosion inhibitors for mild steel. (V. Srivastava et al., 2017).
Imaging in Prostate Cancer
Compounds with imidazole structures have been utilized in developing imaging agents for prostate cancer, showing the versatility of this chemical structure in medical diagnostics. (K. Maresca et al., 2012).
Antineoplastic Derivatives
Research on imidazole derivatives has led to the synthesis of novel antineoplastic derivatives, contributing to the development of new cancer treatments. (Y. Tarumi et al., 1980).
properties
Molecular Formula |
C16H25N5O5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-[3-(2-amino-1H-imidazol-5-yl)propylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C16H25N5O5/c1-8(2)6-10(21-14(23)11-12(26-11)15(24)25)13(22)18-5-3-4-9-7-19-16(17)20-9/h7-8,10-12H,3-6H2,1-2H3,(H,18,22)(H,21,23)(H,24,25)(H3,17,19,20)/t10-,11-,12-/m0/s1 |
InChI Key |
ANTVWDOUZRJATD-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC1=CN=C(N1)N)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC1=CN=C(N1)N)NC(=O)C2C(O2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.